6,7-dihydro-5H-benzothiazol-4-one chemical structure and properties
6,7-dihydro-5H-benzothiazol-4-one chemical structure and properties
An In-Depth Technical Guide to 6,7-dihydro-5H-benzothiazol-4-one: Structure, Properties, and Synthetic Protocols
Introduction
The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] This bicyclic heterocyclic system, consisting of a benzene ring fused to a thiazole ring, is integral to numerous natural and synthetic molecules.[3][4] Derivatives of benzothiazole exhibit a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective properties.[1][5][6] This guide focuses on a specific, yet significant, member of this family: 6,7-dihydro-5H-benzothiazol-4-one . This molecule serves as a versatile synthetic intermediate for developing novel therapeutic agents and functional materials.
This document provides a comprehensive technical overview intended for researchers, scientists, and professionals in drug development. It delves into the chemical structure, physicochemical properties, spectroscopic signature, and synthetic methodologies pertinent to 6,7-dihydro-5H-benzothiazol-4-one, offering both foundational knowledge and practical, field-proven insights.
Chemical Identity and Molecular Structure
A precise understanding of the molecular architecture is fundamental to exploring the chemistry and applications of 6,7-dihydro-5H-benzothiazol-4-one.
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IUPAC Name: 6,7-dihydro-5H-1,3-benzothiazol-4-one
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Synonyms: 4,5,6,7-Tetrahydro-1,3-benzothiazol-4-one
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Molecular Formula: C₇H₇NOS
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Molecular Weight: 153.20 g/mol
The structure features a thiazole ring fused to a cyclohexenone ring. This arrangement results in a non-planar bicyclic system where the cyclohexenone moiety imparts specific reactivity, particularly at the carbonyl group and the adjacent alpha-carbon.
Core Chemical Structure
Caption: Chemical structure of 6,7-dihydro-5H-benzothiazol-4-one.
Physicochemical Properties
The physical properties of a compound dictate its behavior in various chemical and biological systems, influencing factors such as solubility, absorption, and formulation. While specific experimental data for the parent 6,7-dihydro-5H-benzothiazol-4-one is sparse in publicly available literature, properties can be inferred from closely related analogs and computational predictions.
| Property | Value/Description | Source/Rationale |
| Appearance | Expected to be a pale yellow to white crystalline solid. | Based on analogs like 6,7-Dihydro-4(5H)-benzofuranone. |
| Melting Point | Not reported. Analogs suggest a relatively low melting point. | 6,7-Dihydro-4(5H)-benzofuranone has a melting point of 30-34 °C. |
| Boiling Point | Not reported. | Expected to be distillable under reduced pressure. |
| Solubility | Likely soluble in common organic solvents like DMSO, ethanol, and methanol; limited solubility in water. | Benzothiazole itself is soluble in organic solvents but has limited aqueous solubility.[7][8] |
Spectroscopic Characterization
Spectroscopic analysis provides a molecular fingerprint, which is indispensable for structure elucidation and purity assessment. The following sections detail the expected spectroscopic features of 6,7-dihydro-5H-benzothiazol-4-one.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 6,7-dihydro-5H-benzothiazol-4-one would be characterized by the following key absorption bands:
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~3100-3000 | C-H stretch (thiazole ring) | Medium-Weak |
| ~2950-2850 | C-H stretch (aliphatic CH₂) | Medium |
| ~1680-1660 | C=O stretch (α,β-unsaturated ketone) | Strong |
| ~1630 | C=N stretch (thiazole ring) | Medium |
| ~1550-1450 | C=C stretch (aromatic/conjugated system) | Medium |
| ~700-600 | C-S stretch | Weak |
Rationale: The carbonyl (C=O) stretching frequency is expected to be in the range for α,β-unsaturated ketones due to conjugation with the thiazole ring.[9] The C=N stretch is a characteristic feature of the thiazole moiety.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy (Predicted) Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.8 | Singlet (s) | H-2 (proton on the thiazole ring) |
| ~2.9 | Triplet (t) | H-7 (CH₂ adjacent to the thiazole fusion) |
| ~2.5 | Triplet (t) | H-5 (CH₂ alpha to the carbonyl) |
| ~2.2 | Multiplet (m) | H-6 (CH₂ group) |
Causality: The proton at position 2 of the thiazole ring is expected to be the most deshielded due to the electronegativity of the adjacent nitrogen and sulfur atoms. The protons of the dihydro portion will appear in the aliphatic region, with the CH₂ group alpha to the carbonyl (H-5) being more deshielded than the others.
¹³C NMR Spectroscopy (Predicted) Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | C-4 (Carbonyl carbon) |
| ~160 | C-2 (Thiazole carbon) |
| ~155 | C-3a (Bridgehead carbon) |
| ~130 | C-7a (Bridgehead carbon) |
| ~38 | C-5 (CH₂ alpha to carbonyl) |
| ~25 | C-7 (CH₂ adjacent to thiazole) |
| ~23 | C-6 (CH₂ carbon) |
Causality: The carbonyl carbon (C-4) will have the largest chemical shift. The carbons of the thiazole ring (C-2, C-3a, C-7a) will appear in the aromatic/olefinic region. The aliphatic carbons of the cyclohexenone ring will be found in the upfield region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For 6,7-dihydro-5H-benzothiazol-4-one, the electron ionization (EI) mass spectrum would be expected to show:
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Molecular Ion Peak (M⁺): m/z = 153, corresponding to the molecular weight of the compound.
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Key Fragmentation Patterns: Potential fragmentation could involve the loss of CO (m/z = 125) or cleavage of the cyclohexenone ring.
Synthesis and Reactivity
The synthesis of the benzothiazole core is a well-established area of organic chemistry, offering multiple pathways to the target molecule and its derivatives.
General Synthetic Approach
A common and effective method for the synthesis of benzothiazoles is the condensation of a 2-aminothiophenol with a carbonyl-containing compound.[3][11] For 6,7-dihydro-5H-benzothiazol-4-one, a plausible route involves the reaction of 2-aminothiophenol with a suitable 1,3-dicarbonyl equivalent of cyclohexanone under oxidative conditions. Another powerful approach is the intramolecular cyclization of N-arylthioamides.[12]
Caption: Generalized synthetic workflow for 6,7-dihydro-5H-benzothiazol-4-one.
Illustrative Experimental Protocol: Oxidative Cyclization
This protocol is a representative example based on established methodologies for benzothiazole synthesis.[12]
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Preparation of the Thioamide Intermediate:
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To a solution of a cyclohexane-1,3-dione derivative (1.0 eq) in ethanol, add 2-aminothiophenol (1.0 eq).
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The mixture is stirred at room temperature for 2-4 hours until the formation of the enaminone intermediate is complete, as monitored by Thin Layer Chromatography (TLC).
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To the enaminone, add Lawesson's reagent (0.5 eq) and reflux the mixture for 6-8 hours to yield the corresponding thioamide.
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After cooling, the solvent is removed under reduced pressure, and the crude thioamide is purified by column chromatography.
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Oxidative Cyclization:
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Dissolve the purified thioamide (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile.
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Add an oxidizing agent, for example, iodine (I₂) (1.2 eq), and stir the reaction mixture at room temperature.
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The progress of the reaction is monitored by TLC. The reaction is typically complete within 40 minutes.[12]
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Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
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The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
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The resulting crude product, 6,7-dihydro-5H-benzothiazol-4-one, is purified by recrystallization or column chromatography.
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Chemical Reactivity
The 6,7-dihydro-5H-benzothiazol-4-one core possesses multiple reactive sites, making it a valuable building block for creating diverse chemical libraries.
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Reactions at the Carbonyl Group: The ketone at C-4 can undergo standard carbonyl chemistry, including reduction to the corresponding alcohol, reductive amination, and Wittig-type reactions.
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Reactions at the α-Carbon (C-5): The methylene group at C-5 is activated and can be a site for alkylation, acylation, and condensation reactions (e.g., Knoevenagel condensation).
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Aromatization: The dihydro-benzothiazole ring can be oxidized to the fully aromatic benzothiazole system.
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Substitution on the Thiazole Ring: The proton at C-2 can be removed by a strong base, allowing for the introduction of various substituents.
Applications and Biological Significance
While research on the specific molecule 6,7-dihydro-5H-benzothiazol-4-one is emerging, the broader class of benzothiazole derivatives has been extensively investigated for a wide range of therapeutic applications.[2][3]
Caption: Biological activities associated with the benzothiazole scaffold.
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Anticancer Activity: Many benzothiazole derivatives have shown potent cytotoxic effects against various cancer cell lines.[1][13] Their mechanisms often involve inhibiting crucial enzymes like kinases or disrupting DNA replication.
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Antimicrobial Agents: The benzothiazole nucleus is found in compounds with significant antibacterial and antifungal properties.[6][14]
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Antioxidant Properties: Certain substituted benzothiazoles have demonstrated the ability to scavenge free radicals, suggesting potential applications in conditions associated with oxidative stress.[5][15]
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Neuroprotective Effects: Some derivatives, like Riluzole, are used in treating neurodegenerative diseases, highlighting the scaffold's potential in CNS drug discovery.[4]
The 6,7-dihydro-5H-benzothiazol-4-one scaffold provides a synthetically accessible platform to generate novel derivatives that can be screened for these and other biological activities.
Conclusion
6,7-dihydro-5H-benzothiazol-4-one is a heterocyclic compound of significant interest due to its versatile chemical nature and its position as an intermediate for the synthesis of potentially bioactive molecules. This guide has provided a detailed overview of its chemical structure, physicochemical and spectroscopic properties, and common synthetic strategies. The inherent reactivity of its functional groups, combined with the established pharmacological importance of the benzothiazole core, positions this molecule as a valuable tool for researchers in medicinal chemistry and drug discovery. Future investigations into the synthesis and biological evaluation of novel derivatives based on this scaffold are warranted and hold the promise of yielding new therapeutic agents.
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